molecular formula C8H15NO3S B2550475 2-{[(Diethylcarbamoyl)methyl]sulfanyl}acetic acid CAS No. 790232-27-8

2-{[(Diethylcarbamoyl)methyl]sulfanyl}acetic acid

Cat. No.: B2550475
CAS No.: 790232-27-8
M. Wt: 205.27
InChI Key: UKRHCWRIDHGXGJ-UHFFFAOYSA-N
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Description

2-{[(Diethylcarbamoyl)methyl]sulfanyl}acetic acid: is an organic compound with the molecular formula C8H15NO3S and a molecular weight of 205.28 g/mol . This compound is characterized by the presence of a diethylcarbamoyl group attached to a sulfanylacetic acid moiety. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of 2-{[(Diethylcarbamoyl)methyl]sulfanyl}acetic acid may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful monitoring of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 2-{[(Diethylcarbamoyl)methyl]sulfanyl}acetic acid is used as an intermediate in the synthesis of various organic compounds.

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It serves as a model compound for understanding the behavior of similar molecules in biological systems .

Medicine: Its structural features make it a valuable scaffold for medicinal chemistry .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of 2-{[(Diethylcarbamoyl)methyl]sulfanyl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylcarbamoyl group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. The sulfanyl group may also participate in redox reactions, influencing the overall biochemical pathways .

Comparison with Similar Compounds

  • 2-{[(Methylcarbamoyl)methyl]sulfanyl}acetic acid
  • 2-{[(Ethylcarbamoyl)methyl]sulfanyl}acetic acid
  • 2-{[(Propylcarbamoyl)methyl]sulfanyl}acetic acid

Comparison: Compared to its analogs, 2-{[(Diethylcarbamoyl)methyl]sulfanyl}acetic acid exhibits unique properties due to the presence of the diethylcarbamoyl group. This group enhances its solubility and reactivity, making it more suitable for certain applications in chemistry and medicine. The structural differences also influence the compound’s interaction with biological targets, providing distinct advantages in drug design and development .

Properties

IUPAC Name

2-[2-(diethylamino)-2-oxoethyl]sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3S/c1-3-9(4-2)7(10)5-13-6-8(11)12/h3-6H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKRHCWRIDHGXGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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